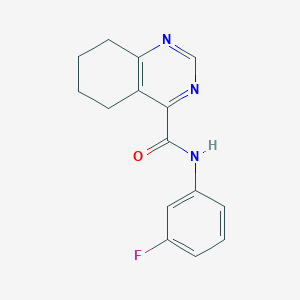

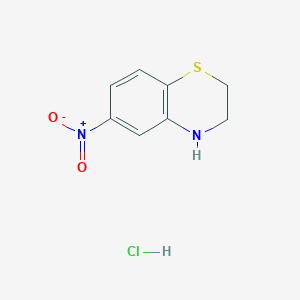

Cyclopropyl(1,1-dioxidothiomorpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

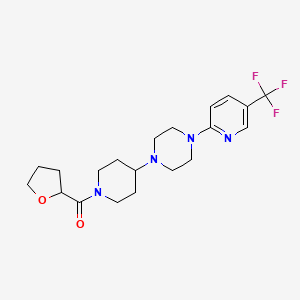

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic sulfamidate that contains a cyclopropyl ring and a thiomorpholine ring. This compound has been found to exhibit unique properties that make it a valuable tool in various research fields.

科学的研究の応用

Synthesis and Optimization of Antitubercular Activities

Cyclopropyl(1,1-dioxidothiomorpholino)methanone derivatives have been synthesized and evaluated for their potential antitubercular activities. A notable study synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and further reduced them to respective methanols, demonstrating significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, with some showing 98% killing of intracellular bacilli in mouse bone marrow derived macrophages and activity against multi-drug resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant strains. Oral activity in mice showed an increase in median survival time (MST) by 6 days with a 1-log reduction in bacillary density in lungs compared to control, highlighting their potential as a new class of anti-mycobacterial agents (Bisht et al., 2010).

Synthesis of Cyclopropyl Carbocyclic Nucleosides

Research has also focused on the synthesis of novel cyclopropyl carbocyclic nucleosides, starting from protected (−)-(Z)-methanohomoserine derivatives. These compounds, featuring a quaternary stereogenic center and opposite chirality, belong to a new class of cyclopropyl nucleosides. They exhibit an amino alcohol function at C-1 in addition to a methylene spacer between the base and the carbocyclic ring, showcasing the versatility of cyclopropyl(1,1-dioxidothiomorpholino)methanone derivatives in nucleoside synthesis and their potential applications in drug development (Rifé & Ortuño, 1999).

Inhibition of Methanol Dehydrogenase

The compound has also been studied for its role in inhibiting methanol dehydrogenase (MDH), providing insights into the mechanism of action of cyclopropane-derived inhibitors. This research revealed that cyclopropanol-inactivated MDH leads to the formation of a C5 3-propanal adduct, offering a unique perspective on enzyme inhibition mechanisms and the potential for developing novel inhibitors based on cyclopropyl structures (Frank et al., 1989).

特性

IUPAC Name |

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOISCHDSXJIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)